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Compound of Interest

Compound Name: 7-Methoxy-1-naphthylacetonitrile

Cat. No.: B018921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant

agomelatine.[1] This document is intended to serve as a valuable resource for researchers and

scientists involved in the synthesis, characterization, and quality control of this compound.

Chemical Structure and Properties
IUPAC Name: (7-methoxy-1-naphthyl)acetonitrile[2]

Synonyms: 7-Methoxy-1-naphthaleneacetonitrile, 2-(7-methoxy-1-naphthyl)acetonitrile, 7-

Methoxy-1-naphthylmethylcyanide[2][3]

CAS Number: 138113-08-3[3]

Molecular Formula: C₁₃H₁₁NO[3]

Molecular Weight: 197.23 g/mol [3]

Spectroscopic Data
The following tables summarize the available spectroscopic data for 7-Methoxy-1-
naphthylacetonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1-naphthylacetonitrile[1]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.01 d 1H 7.8 Aromatic H

7.78 d 1H 9.0 Aromatic H

7.55 d 1H 8.1 Aromatic H

7.34 dd 1H 7.8, 7.5 Aromatic H

7.22 dd 1H 9.0, 2.4 Aromatic H

7.09 d 1H 2.1 Aromatic H

4.09 s 2H -CH₂-CN

3.98 s 3H -OCH₃

Solvent: CDCl₃, Frequency: 300 MHz

Infrared (IR) Spectroscopy
While a full, detailed experimental IR spectrum with peak-by-peak assignments is not readily

available in the public domain, the characteristic absorption bands can be predicted based on

the functional groups present in the molecule.

Table 2: Predicted Key IR Absorption Bands for 7-Methoxy-1-naphthylacetonitrile
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Functional Group Expected Absorption Range (cm⁻¹)

C≡N (Nitrile) 2260 - 2240

C-H (Aromatic) 3100 - 3000

C-H (Aliphatic) 3000 - 2850

C=C (Aromatic) 1600 - 1450

C-O (Aryl ether)
1275 - 1200 (asymmetric), 1075 - 1020

(symmetric)

Mass Spectrometry (MS)
Detailed fragmentation data for 7-Methoxy-1-naphthylacetonitrile is not extensively reported.

However, the expected molecular ion peak can be readily determined.

Table 3: Predicted Mass Spectrometry Data for 7-Methoxy-1-naphthylacetonitrile

m/z Interpretation

197.08
[M]⁺, Molecular ion peak corresponding to

C₁₃H₁₁NO

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols can be adapted for the specific instrumentation and

laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:
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Accurately weigh approximately 5-10 mg of 7-Methoxy-1-naphthylacetonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Cap the NMR tube and gently invert to ensure a homogeneous solution.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,

relaxation delay).

For the ¹³C spectrum, a proton-decoupled experiment is typically performed to simplify the

spectrum and enhance sensitivity.

Set the appropriate spectral width and number of scans to achieve a good signal-to-noise

ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the

residual solvent peak.
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Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 7-Methoxy-1-naphthylacetonitrile sample directly onto

the ATR crystal.

Instrument Setup:

Collect a background spectrum of the empty ATR setup. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with

the crystal.

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

The software will automatically perform a background subtraction.

Identify and label the significant absorption bands in the spectrum.

Correlate the observed bands with known functional group frequencies.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation

pattern.

Methodology (Electron Ionization - EI):

Sample Preparation:

Dissolve a small amount of 7-Methoxy-1-naphthylacetonitrile in a volatile organic

solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4]

Further dilute the solution as necessary to avoid saturating the detector.[4]

Instrument Setup:

The sample is introduced into the ion source (e.g., via direct infusion or through a gas

chromatograph).

In the ion source, the sample is vaporized and bombarded with a high-energy electron

beam (typically 70 eV).[5]

Data Acquisition:

The resulting positively charged ions and fragments are accelerated into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]

The detector records the abundance of each ion at a specific m/z value.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain insights into the molecule's structure.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 7-Methoxy-1-naphthylacetonitrile.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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